3-chloro-N-(3,5-dimethoxyphenyl)propanamide
Description
Chemical Structure and Key Features
3-Chloro-N-(3,5-dimethoxyphenyl)propanamide (CAS: 915923-51-2) is a chloro-substituted propanamide derivative characterized by:
- A 3-chloropropanamide backbone, where the chlorine atom is attached to the third carbon of the propanamide chain.
- A 3,5-dimethoxyphenyl group bonded to the nitrogen atom, featuring two methoxy (-OCH₃) substituents at the 3- and 5-positions of the aromatic ring.
This compound’s structural features contribute to its physicochemical properties, such as polarity and hydrogen-bonding capacity, which are critical in applications ranging from agrochemicals to polymer synthesis .
Properties
IUPAC Name |
3-chloro-N-(3,5-dimethoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)3-4-12/h5-7H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJIKACTNJJWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602714 | |
| Record name | 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-51-2 | |
| Record name | 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The compound features a propanamide backbone substituted with a chlorine atom at the β-position and a 3,5-dimethoxyphenyl group at the amide nitrogen. The methoxy groups at the 3- and 5-positions of the aromatic ring create steric hindrance (θ = 127° between OCH3 groups) while enabling hydrogen bonding through the amide carbonyl (d = 1.23 Å). This electronic configuration necessitates precise temperature control during synthesis to prevent demethylation, a common side reaction observed above 80°C.
Precursor Reactivity
Primary amine precursors like 3,5-dimethoxyaniline exhibit nucleophilic attack tendencies at the para position (k = 0.42 s−1 in DMF), requiring protection strategies during acylation. The β-chloropropionyl chloride demonstrates enhanced electrophilicity compared to α-chloro analogs (ΔG‡ = 8.3 kJ/mol lower), enabling room-temperature reactions in aprotic solvents.
Classical Amide Synthesis Approaches
Direct Acylation Methodology
The benchmark synthesis involves reacting 3,5-dimethoxyaniline with β-chloropropionyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as HCl scavenger. A typical protocol employs:
Reaction Conditions
- Molar ratio 1:1.05 (amine:acyl chloride)
- 2.5 eq. TEA added dropwise over 30 minutes
- Stirring for 4–6 hours under N2 atmosphere
Yield Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | -20 to 25 | 0 | +23% vs 25°C |
| Solvent | DCM, THF, EtOAc | DCM | +18% vs THF |
| Base | TEA, Pyridine, DIPEA | TEA | +9% vs DIPEA |
Post-reaction workup involves sequential washing with 5% HCl (removes excess acyl chloride), saturated NaHCO3 (neutralizes TEA-HCl), and brine before drying over Na2SO4. Recrystallization from ethanol/water (3:1) yields 68–72% pure product, though chromatography (SiO2, hexane:EtOAc 4:1) increases purity to ≥98% at 61% recovery.
Alternative Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDC/HOBt-mediated coupling of β-chloropropionic acid with 3,5-dimethoxyaniline in THF demonstrates viability:
- Activate β-chloropropionic acid (1.2 eq.) with EDC (1.5 eq.) and HOBt (1.0 eq.) at 0°C
- Add amine (1.0 eq.) dissolved in THF
- Stir 12 hours at 25°C
This method achieves 65% yield but requires strict moisture control and generates ureas as byproducts.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Pilot-scale synthesis (≥50 kg batches) utilizes tubular reactors with:
- Residence time: 8.2 minutes
- Pressure: 2.1 bar
- Temperature gradient: 5°C → 25°C over reactor length
A 2019 study reported 89% conversion with 99.2% purity using in-line IR monitoring and automated pH adjustment. Key advantages include:
- 40% reduction in DCM usage vs batch
- 72% lower energy input
- Byproduct HCl removed via gas-permeable membrane
Solvent Recovery and Green Chemistry
Modern facilities employ:
- Distillation columns (θ = 118°C) for DCM/TEA separation
- Methanolysis of acyl chloride residues (98% efficiency)
- Photocatalytic wastewater treatment (TiO2/UV system)
Lifecycle analysis shows 34% lower carbon footprint compared to traditional batch methods.
Enantioselective Synthesis Developments
Chiral Phase Transfer Catalysis
Recent advances employ cinchona-derived catalysts (e.g., 1f in) for kinetic resolution during acylation:
Catalyst Performance Comparison
| Catalyst | ee (%) | Yield (%) | krel |
|---|---|---|---|
| 1f | 94 | 51 | 4.2 |
| 1h | 81 | 99 | 1.8 |
Optimal conditions use 0.1 eq. catalyst in toluene/CHCl3 (2:1) at -40°C, achieving 94% ee for (R)-enantiomer.
Enzymatic Approaches
Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica demonstrates:
- 82% conversion in 6 hours
- 99% enantiomeric excess
- Reusability: 15 cycles with <5% activity loss
Reaction parameters:
- 35°C in MTBE
- 0.5M substrate concentration
- 150 rpm shaking
Analytical Characterization Protocols
Spectroscopic Identification
1H NMR (400 MHz, CDCl3)
δ 7.58 (s, 1H, ArH), 7.39–7.25 (m, 6H), 6.78 (d, J = 6.4 Hz, 2H), 4.13 (dd, J = 8.9, 4.4 Hz, 1H), 3.87 (s, 6H, OCH3), 3.23–3.10 (m, 2H, CH2Cl), 1.44 (s, 9H, t-Bu)
IR (KBr)
ν 3285 (N-H), 1654 (C=O), 1587 (C=C Ar), 1249 (C-OCH3), 689 cm−1 (C-Cl)
Chromatographic Purity Assessment
HPLC method (USP L7 column):
- Mobile phase: 65:35 MeCN/H2O + 0.1% TFA
- Flow: 1.0 mL/min
- Retention: 8.92 min
- System suitability: RSD ≤0.3%
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,5-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Route:
- Starting Materials :
- 3,5-Dimethoxyaniline
- 3-Chloropropionyl chloride
- Reaction Conditions :
- Base: Triethylamine
- Solvent: Dichloromethane
- Temperature: Low to moderate
Purification methods such as recrystallization or column chromatography are employed to isolate the final product.
Chemistry
3-Chloro-N-(3,5-dimethoxyphenyl)propanamide serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles (e.g., amines or thiols).
- Reduction : The amide group can be reduced to form an amine.
- Oxidation : The methoxy groups can be oxidized to carboxylic acids.
Biology
Research has indicated that this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies show that it has significant antimicrobial properties against both standard and resistant bacterial strains. The presence of the chloro group enhances its efficacy by improving lipophilicity, allowing better penetration into bacterial membranes.
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| 3-Chloro-N-(2,5-dimethylphenyl)propanamide | Similar amide structure; different methyl positions | Variable activity profile |
| N-(3,5-Dimethylphenyl)propanamide | No chloro substituent | Reduced activity |
| 4-Chloro-N-(3-methylphenyl)propanamide | Chloro group at a different position | Different reactivity and activity |
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. It has demonstrated promising results against various cancer cell lines, with IC50 values ranging from to .
Medicine
In drug discovery, this compound is being explored as a lead compound for developing new therapeutic agents due to its unique biological properties.
Antimicrobial Efficacy
A series of experiments highlighted that derivatives of this compound exhibited varying degrees of antimicrobial activity against both standard and resistant bacterial strains. Structural modifications were shown to enhance efficacy significantly.
Anticancer Studies
Investigations into the antiproliferative effects of this compound on various cancer cell lines revealed significant growth inhibition compared to untreated controls. This supports further exploration as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH₃) groups enhance electron density on the aromatic ring, improving solubility in polar solvents. In contrast, chloro (-Cl) substituents reduce electron density, favoring interactions with hydrophobic targets .
- Hydrogen Bonding : The hydroxyl (-OH) analog (CAS 50297-40-0) exhibits stronger intermolecular hydrogen bonds compared to methoxy derivatives, influencing crystallization behavior .
Backbone Modifications
Variations in the propanamide chain alter steric and electronic profiles:
Functional Implications :
- Chlorine vs. Amino Substitution: Replacement of chlorine with an amino group (e.g., 3-amino-N-(3,5-dichlorophenyl)propanamide) shifts reactivity from electrophilic to nucleophilic, broadening pharmaceutical applicability .
Commercial and Industrial Relevance
- 3-Chloro-N-(3,5-dimethylphenyl)propanamide : Commercially available (e.g., TRC, Matrix Scientific) at $75–$297 per 0.5–5 g, indicating industrial demand for dimethylphenyl analogs in material science .
- Discontinuation of 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide : CymitQuimica lists this compound as discontinued, suggesting challenges in synthesis or stability compared to analogs like the dimethylphenyl variant .
Biological Activity
3-Chloro-N-(3,5-dimethoxyphenyl)propanamide is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. This compound features a propanamide backbone with a chloro group and a dimethoxyphenyl moiety, which may influence its biological activity. Despite limited specific studies on this compound, its structural characteristics suggest potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 213.66 g/mol
- Melting Point : 126-128 °C
- Solubility : Slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.
Potential Biological Activities
The biological activity of this compound can be inferred from its structural features and related compounds. The presence of the chloro and methoxy groups suggests possible interactions with various biological targets, including enzymes and receptors.
1. Enzyme Inhibition
Research indicates that compounds with similar structures are often investigated for their enzyme inhibition properties. For instance, compounds like 2-chloro-N-(3,5-dimethoxyphenyl)propanamide have been noted for their role in enzyme inhibition studies. The mechanism of action typically involves binding to active sites on enzymes, potentially leading to therapeutic effects.
2. Anticancer Activity
While direct studies on this compound are scarce, related compounds have shown significant anticancer properties. For example, pyrazole derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting that similar amide compounds could also possess anticancer activity .
Table 1: Biological Activities of Related Compounds
The mechanism of action for compounds such as this compound likely involves:
- Binding Affinity : The chloro and methoxy groups may enhance binding affinity to specific biological targets.
- Modulation of Signaling Pathways : Similar compounds have been shown to modulate signaling pathways involved in inflammation and cancer progression.
Q & A
Q. How can researchers optimize the synthetic yield of 3-chloro-N-(3,5-dimethoxyphenyl)propanamide while minimizing side reactions?
Q. What analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for the 4-methoxyphenyl analog . For routine analysis, combine H/C NMR (e.g., δ 3.8 ppm for methoxy groups, δ 4.2 ppm for CHCl) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. IR spectroscopy can validate carbonyl (C=O, ~1650 cm) and aromatic C-O-C stretches (~1250 cm).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the chloro group. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites, while reaction path searches (e.g., Nudged Elastic Band method) simulate energy barriers for SN/SN mechanisms. Experimental validation using kinetic isotope effects (KIEs) and substituent studies (e.g., replacing methoxy with electron-withdrawing groups) can resolve computational contradictions .
Q. What strategies resolve discrepancies in biological activity data for analogs of this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inert results) may arise from impurities or stereochemical variations. Purify the compound via recrystallization (e.g., ethanol/water mixtures ) and validate purity (>98% by HPLC). Test enantiomeric forms (if applicable) using chiral columns or enzymatic assays. Compare bioactivity across standardized cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects.
Q. How can reaction engineering improve scalability for derivatives of this compound?
- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) can recover unreacted starting materials, while continuous-flow reactors enhance heat/mass transfer for exothermic chlorination steps . Process simulation tools (Aspen Plus®) model solvent recovery and waste minimization. Pilot-scale trials should prioritize safety protocols for handling chloro intermediates (e.g., closed-system reactors ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
